Product packaging for 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid(Cat. No.:CAS No. 76748-86-2)

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

カタログ番号: B1678542
CAS番号: 76748-86-2
分子量: 616.0 g/mol
InChIキー: AFQUPAGSIINWCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualizing Pyronaridine (B1678541) Tetraphosphate's Role in Therapeutic Agent Research

The primary focus of research on pyronaridine has been its potent activity against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov This has positioned it as a significant candidate in the development of antimalarial therapies, particularly in regions with high levels of drug resistance.

The proposed mechanism of action for pyronaridine against Plasmodium falciparum involves the inhibition of hemozoin formation. bohrium.com The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into an inert crystalline substance called hemozoin. Pyronaridine is thought to bind to hematin, a precursor to hemozoin, preventing its polymerization and leading to a buildup of toxic free heme within the parasite. acs.orgbohrium.com At high concentrations, it has also been suggested to inhibit DNA synthesis and replication through intercalation and topoisomerase-2 inhibition. acs.orgescholarship.org

In vitro studies have consistently demonstrated the high activity of pyronaridine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govtandfonline.com This efficacy against resistant strains has been a major driver of research interest. nih.govtandfonline.com

In Vitro Activity of Pyronaridine Against Plasmodium falciparum

Study FocusKey FindingReference
Activity against African strainsHighly active against chloroquine-resistant strains. tandfonline.com
Comparison with other antimalarialsMore active than chloroquine (B1663885) against susceptible parasites. oup.com
Activity against multidrug-resistant isolatesPotent activity against both multidrug-resistant P. falciparum and P. vivax. nih.gov

Evolution of Research Interests in Pyronaridine Tetraphosphate (B8577671)

Initially used as a monotherapy in China for many years, the global spread of multidrug-resistant malaria reignited interest in pyronaridine in the 2000s. oup.comnih.gov Research efforts then shifted towards evaluating its potential as a partner drug in artemisinin-based combination therapies (ACTs). nih.govoup.com ACTs are the current standard of care for uncomplicated falciparum malaria, combining a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug to enhance efficacy and delay the development of resistance. oup.com

This led to the development of a fixed-dose combination of pyronaridine tetraphosphate and artesunate (B1665782). researchgate.netnih.govacs.org This combination has undergone extensive clinical trials and has been shown to be highly effective against both P. falciparum and P. vivax malaria. researchgate.netacs.org

More recently, the research scope for pyronaridine has expanded beyond malaria. Studies have begun to explore its potential antiviral and anti-inflammatory properties. plos.orgresearchgate.netmalariaworld.orgnih.gov Research has indicated its efficacy against the Ebola virus in both in vitro and in vivo models. plos.orgnih.govbiorxiv.org Furthermore, recent investigations have highlighted its potential as a broad-spectrum antiviral against several highly pathogenic coronaviruses, including SARS-CoV-1, MERS-CoV, and various strains of SARS-CoV-2. researchgate.netmalariaworld.orgnih.govasm.orgnih.gov These studies suggest that pyronaridine may act as an immunomodulator and, in the case of coronaviruses, potentially inhibit viral proteases. plos.orgmalariaworld.org There is also emerging research into its potential application in treating Chagas disease and certain types of cancer. acs.orgescholarship.orgresearchgate.net

Evolution of Research on Pyronaridine Tetraphosphate

EraPrimary Research FocusKey DevelopmentsReferences
1970s-1990sMonotherapy for malariaInitial synthesis and use in China. researchgate.netnih.gov
2000sCombination therapy for malariaDevelopment and clinical trials of pyronaridine-artesunate (Pyramax®). nih.govoup.comnih.govoup.comdiva-portal.org
2010s-PresentRepurposing for other diseasesInvestigations into antiviral (Ebola, Coronaviruses) and other therapeutic properties. plos.orgresearchgate.netmalariaworld.orgnih.govnih.govbiorxiv.orgnih.govresearchgate.netasm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35ClN5O6P B1678542 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid CAS No. 76748-86-2

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

76748-86-2

分子式

C29H35ClN5O6P

分子量

616.0 g/mol

IUPAC名

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

InChI

InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4)

InChIキー

AFQUPAGSIINWCQ-UHFFFAOYSA-N

正規SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O

外観

Solid powder

ピクトグラム

Corrosive; Acute Toxic; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine
4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol
4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol
benzonaphthyridine 7351
malaridine
phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4)
pyronaridine
pyronaridine phosphate salt
pyronaridine tetraphosphate

製品の起源

United States

Molecular and Cellular Mechanisms of Pyronaridine Tetraphosphate Action

Mechanistic Insights into Antimalarial Activity

The antimalarial properties of pyronaridine (B1678541) are primarily attributed to its activity within the food vacuole of the Plasmodium parasite, a critical organelle for the parasite's survival within human red blood cells.

Interference with Heme Detoxification Pathways

During its intraerythrocytic life cycle, the malaria parasite digests hemoglobin from the host's red blood cells to obtain essential amino acids. patsnap.com This process, however, releases large quantities of free heme, a molecule that is toxic to the parasite. patsnap.com To protect itself, the parasite has evolved a detoxification mechanism to convert the toxic heme into an inert, crystalline polymer known as hemozoin. patsnap.compatsnap.com

Pyronaridine disrupts this vital detoxification process. patsnap.comnih.gov It interferes with the parasite's ability to neutralize the toxic heme, leading to its accumulation within the parasite. patsnap.compatsnap.com This buildup of free heme results in oxidative stress and damage to the parasite's cellular structures, ultimately causing its death. patsnap.compatsnap.com The action of pyronaridine is similar to that of other quinoline-type antimalarial drugs which also target this pathway. nih.gov Experimental evidence shows that pyronaridine forms a complex with hematin, the oxidized form of heme, which is a key step in its mechanism of action. nih.govnih.gov

Inhibition of Hemozoin Pigment Formation

A crucial aspect of the heme detoxification pathway is the polymerization of heme into hemozoin, also known as the malaria pigment. nih.govbohrium.com Pyronaridine directly inhibits this process. patsnap.comnih.gov It blocks the formation of β-hematin, the synthetic equivalent of hemozoin, thereby preventing the sequestration of toxic heme. bohrium.comasm.org

Studies have demonstrated that pyronaridine inhibits β-hematin formation in vitro and forms a drug-hematin complex, often with a stoichiometry of 1:2. nih.govasm.org This inhibition of hemozoin synthesis is considered a primary mechanism of its antimalarial activity. nih.govbohrium.com The accumulation of free, toxic heme due to this inhibition leads to peroxidative reactions that are lethal to the parasite. nih.gov Interestingly, pyronaridine has been shown to be a more potent inhibitor of beta-hematin nucleation than chloroquine (B1663885). asm.org

ParameterPyronaridineChloroquineReference
Beta-hematin Nucleation IC50 (8h) 2 µM28 µM asm.org
Beta-hematin Nucleation IC50 (16h) 2.8 µM21 µM asm.org
Beta-hematin Extension IC50 (8h) 0.2 µM2.3 µM asm.org
Beta-hematin Extension IC50 (16h) 0.2 µM0.7 µM asm.org

Interaction with Nucleic Acids and Topoisomerase II Enzymes

Beyond its effects on heme detoxification, pyronaridine has also been shown to interact with nucleic acids and inhibit topoisomerase II enzymes. nih.govbohrium.com It can intercalate into DNA, a process that can disrupt essential cellular functions like DNA replication and transcription. patsnap.com This mode of action is shared with some other structurally related drugs. nih.govbohrium.com

Mechanistic Insights into Antiviral Activity

In addition to its established antimalarial properties, pyronaridine has demonstrated promising antiviral activity against a range of viruses, including Ebola virus and coronaviruses like SARS-CoV-2. malariaworld.orgnih.gov

Inhibition of Viral Protease Activity (e.g., SARS-CoV-2 Papain-Like Protease)

One of the key mechanisms underlying pyronaridine's antiviral effects is the inhibition of viral proteases. malariaworld.org For instance, in the context of SARS-CoV-2, pyronaridine has been shown to inhibit the papain-like protease (PLpro). malariaworld.orgbiorxiv.org PLpro is a crucial enzyme for viral replication and also plays a role in suppressing the host's innate immune response. frontiersin.org

By inhibiting PLpro, pyronaridine can directly interfere with the virus's ability to replicate and can also help to restore the host's antiviral immunity. biorxiv.orgfrontiersin.org In vitro studies have determined the IC50 of pyronaridine against SARS-CoV-2 PLpro to be approximately 1.8 µM. biorxiv.orgacs.org This inhibition of a key viral enzyme represents a significant aspect of its antiviral action. malariaworld.orgbiorxiv.org

Lysosomotropic Mechanisms and Viral Entry Inhibition

Pyronaridine is also known to exhibit lysosomotropic properties, meaning it can accumulate in the acidic compartments of the cell, such as lysosomes and endosomes. nih.govijbs.com This characteristic is significant for its antiviral activity, particularly in inhibiting the entry of viruses that rely on these pathways to infect cells. acs.org

By accumulating in lysosomes, pyronaridine can increase the pH of these organelles, which can, in turn, interfere with the function of viral and cellular enzymes that are active in this acidic environment and are necessary for viral entry and replication. ijbs.com This mechanism has been suggested to contribute to its broad-spectrum antiviral activity against viruses like Ebola and SARS-CoV-2. nih.govacs.org For example, pyronaridine was shown to inhibit Lysotracker accumulation in lysosomes with an IC50 of 0.56 μM, demonstrating its lysosomotropic effect. nih.gov

Mechanistic Insights into Antiparasitic Activity (Non-Malarial)

Activity against Trypanosoma cruzi

Pyronaridine tetraphosphate (B8577671) has demonstrated notable in vitro activity against multiple strains of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.orgacs.org While the precise mechanism of action against T. cruzi is not fully elucidated, it is thought to differ from its antimalarial action, which primarily involves the inhibition of hemozoin formation. nih.govnih.gov For T. cruzi, which does not produce hemozoin, other pathways are likely targeted. nih.gov

In vitro studies have established the efficacy of pyronaridine against intracellular amastigotes of various T. cruzi strains. The 50% inhibitory concentrations (IC50) have been determined for several strains, highlighting its potent anti-parasitic effect. For instance, the IC50 against the Brazil-luc strain was found to be 0.195 μM, while for the CA-I/72 and Sylvio X10/4 strains, the IC50 values were 0.131 μM. nih.govacs.org Against the Colombiana strain, an IC50 of 0.21 μM was observed, although complete parasite inhibition was not achieved. nih.govacs.org

Table 1: In Vitro Antiparasitic Activity of Pyronaridine against Trypanosoma cruzi Strains nih.govacs.org

T. cruzi StrainIC50 (μM)
Brazil-luc0.195
CA-I/720.131
Colombiana0.21
Sylvio X10/40.131

Data sourced from studies on intracellular parasites infecting C2C12 host cells. nih.govacs.org

Beyond its direct antiparasitic effects, pyronaridine is also suggested to have immunomodulatory properties that could contribute to its therapeutic action in Chagas disease. nih.govacs.org This dual action of direct parasite inhibition and host immune modulation presents a promising avenue for further investigation into its use against T. cruzi. nih.gov

Activity against Echinococcus granulosus

Pyronaridine has emerged as a promising candidate for the treatment of cystic echinococcosis, a parasitic disease caused by the larval stage of the tapeworm Echinococcus granulosus. nih.govbohrium.commedchemexpress.com Both in vitro and in vivo studies have demonstrated its potent activity against this parasite. nih.govbohrium.com

A key mechanism of action identified in E. granulosus is the inhibition of topoisomerase I. nih.govbohrium.comresearchgate.net This enzyme is crucial for DNA replication and repair, and its inhibition by pyronaridine leads to DNA damage and ultimately triggers apoptosis, or programmed cell death, in the parasite. nih.govbohrium.com Hallmarks of apoptosis, such as DNA fragmentation and caspase activation, have been observed in E. granulosus protoscoleces treated with pyronaridine. nih.govbohrium.comresearchgate.net

In vitro, pyronaridine exhibited a 50% lethal concentration (LC50) of 49.0 ± 0.2 μM against E. granulosus protoscoleces, which was more potent than the currently used drug, albendazole. nih.gov In vivo studies in mice with secondary echinococcosis showed that pyronaridine significantly reduced the parasite burden. nih.govmedchemexpress.com

Host-Targeting and Immunomodulatory Effects

Modulation of Cytokine and Chemokine Responses

Pyronaridine tetraphosphate exhibits significant immunomodulatory effects by altering the production of various cytokines and chemokines. nih.govnih.govresearchgate.net This modulation of the host's immune response is a key aspect of its therapeutic action in various diseases, including parasitic and viral infections. nih.govacs.orgnih.gov

In the context of viral infections like those caused by highly pathogenic coronaviruses (SARS-CoV-1, SARS-CoV-2, and MERS-CoV), pyronaridine treatment has been shown to reduce lung inflammatory pathology by decreasing the levels of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net This helps to mitigate the "cytokine storm" associated with severe disease. nih.gov Specifically, pyronaridine has been observed to lower the levels of interleukin-6 (IL-6), a key pro-inflammatory cytokine. nih.govresearchgate.net

Studies on peripheral blood mononuclear cells (PBMCs) have provided further insight into pyronaridine's immunomodulatory profile. In PBMCs from healthy individuals, pyronaridine treatment led to an increase in IL-4 production by monocytes while decreasing TNF-α, IL-10, and IL-4 production by CD8+ T cells and B-cells. nih.govasm.org In the context of Chagas disease, pyronaridine treatment of PBMCs showed a proinflammatory profile, characterized by an increase in TNF-α+ CD8+ and IL-10+ CD8+ cells. nih.govasm.org

This ability to modulate the host's cytokine and chemokine response suggests that pyronaridine's therapeutic effects are not solely due to its direct antiparasitic or antiviral activity but also involve the regulation of the host's inflammatory response. nih.govnih.gov

Host-Directed Mechanisms in Antiviral Contexts

Pyronaridine demonstrates broad-spectrum antiviral activity through various host-directed mechanisms. nih.govnih.gov One of its proposed mechanisms is the inhibition of viral entry by acting as a lysosomotropic agent. researchgate.netmalariaworld.org This means it can accumulate in and inhibit the acidification of endosomal compartments, which is a crucial step for the entry of many viruses into host cells. researchgate.netmalariaworld.org This mechanism is shared by other antimalarial drugs like chloroquine and hydroxychloroquine. researchgate.net

In the context of coronaviruses, pyronaridine has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a viral enzyme essential for its replication. nih.govmalariaworld.orgbiorxiv.org This direct-acting antiviral effect is complemented by its host-targeting immunomodulatory activities. nih.govbiorxiv.org

Furthermore, pyronaridine has been found to inhibit host kinases, such as CAMK1, which plays a role in inflammatory signaling pathways. biorxiv.org By targeting host factors that are essential for viral replication and pathogenesis, pyronaridine can exert a broad antiviral effect and may be less susceptible to the development of viral resistance compared to drugs that target specific viral proteins. nih.gov

Anticancer Mechanisms beyond Antiproliferation

Pyronaridine is recognized for its capacity to induce the generation of reactive oxygen species (ROS) within cancer cells. nih.govmalariaworld.orgresearchgate.net ROS are a group of highly reactive ions and molecules, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂·-), that are byproducts of normal mitochondrial metabolism. nih.gov While they play roles in cell signaling at low levels, an excess of ROS can inflict oxidative damage on essential biomacromolecules, leading to cell death. nih.gov

Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells due to their altered metabolism, making them more vulnerable to agents that further increase oxidative stress. nih.govnih.gov Research on glioblastoma (GBM) cells demonstrated that pyronaridine treatment triggers an enhancement in ROS levels, which contributes to caspase-3 mediated apoptosis. mdpi.com This induction of ROS is considered a key component of its anticancer mechanism. mdpi.com This strategy of elevating ROS to toxic levels is an emerging approach in cancer therapy, and pyronaridine's ability to do so positions it as a compound of interest in this area. nih.govmalariaworld.orgnih.gov

Pyronaridine has been shown to modulate the cellular response to hypoxia, primarily through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govmalariaworld.orgresearchgate.net HIF-1 is a crucial transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.govmdpi.com Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of numerous genes involved in critical aspects of cancer progression, including angiogenesis, metabolic adaptation, invasion, and metastasis. mdpi.comfrontiersin.org

By downregulating HIF-1α, pyronaridine interferes with these survival pathways. nih.govmalariaworld.org In studies on glioblastoma cells, pyronaridine treatment significantly decreased markers associated with hypoxia. mdpi.com The ability to inhibit HIF-1α and its downstream effects represents a significant anticancer mechanism, as it can disrupt the ability of cancer cells to adapt to the tumor microenvironment and resist therapy. mdpi.comfrontiersin.org

A prominent mechanism in pyronaridine-induced cell death is the induction of mitochondrial depolarization. nih.govnih.govbohrium.com The mitochondrial membrane potential (ΔΨm) is critical for maintaining mitochondrial function and preventing the release of pro-apoptotic factors. nih.gov A loss of this potential, or depolarization, is a key early event in the intrinsic pathway of apoptosis. nih.gov

Studies have consistently demonstrated that pyronaridine treatment leads to significant mitochondrial depolarization in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and leukemia (HL-60) cells. nih.govresearchgate.net In experiments, cancer cells treated with pyronaridine for as little as 6 hours showed a marked increase in mitochondrial depolarization compared to untreated cells. nih.govplos.org This event is a strong indicator that pyronaridine inflicts its cytotoxic effects by activating the intrinsic apoptotic pathway, which also involves subsequent events like phosphatidylserine (B164497) externalization and DNA fragmentation. nih.govresearchgate.net The pro-apoptotic activity of pyronaridine, driven by its ability to disrupt mitochondrial integrity, underscores its potential as a repurposed anticancer drug. researchgate.netnih.gov

Interactive Data Table: Research Findings on Pyronaridine's Anticancer Mechanisms

MechanismCell Line(s)Key FindingReference(s)
Induction of Reactive Oxygen Species (ROS) Glioblastoma (GBM) cellsPyronaridine enhanced ROS levels, contributing to caspase-3 mediated apoptosis. mdpi.com
Modulation of Hypoxia-Inducible Factor (HIF) Glioblastoma (GBM) cellsTreatment with pyronaridine led to a significant decrease in markers associated with hypoxia. mdpi.com
Mitochondrial Depolarization MDA-MB-231 (Breast Cancer), HL-60 (Leukemia)Pyronaridine treatment for 6 hours induced significant mitochondrial membrane depolarization, indicating activation of the intrinsic apoptosis pathway. nih.govplos.org
General Anticancer Activity 17 different human cancer cell linesPyronaridine exerted potent cytotoxic activity at low micromolar concentrations (1.6 µM to 9.4 µM) after 72 hours of exposure. nih.govresearchgate.net

Research on Pyronaridine Tetraphosphate Drug Resistance

Mechanisms of Antimalarial Drug Resistance Development

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health. Understanding the mechanisms by which parasites develop resistance to antimalarial drugs like pyronaridine (B1678541) is crucial for preserving its efficacy. Research has identified several molecular and cellular changes in parasites that are associated with reduced susceptibility to pyronaridine.

Role of Specific Gene Expression Profiles (e.g., mdr-1)

Investigations into the genetic basis of pyronaridine resistance have pointed towards the involvement of the multidrug resistance gene 1 (mdr-1). Studies on Plasmodium berghei ANKA isolates have shown that resistance to pyronaridine may be linked to elevated expression levels of the mdr-1 gene. karu.ac.keacademicjournals.orgacademicjournals.orgresearcher.life Interestingly, this resistance phenotype does not appear to be associated with point mutations within the mdr-1 gene itself. karu.ac.keacademicjournals.orgacademicjournals.orgresearcher.life In these studies, the nucleotide and translated protein sequences of PbMDR-1 were found to be identical between pyronaridine-sensitive and pyronaridine-resistant parasite lines. However, a notable increase in mdr-1 transcript levels was observed as resistance to pyronaridine increased, suggesting that gene expression regulation plays a key role in the development of resistance. karu.ac.keacademicjournals.orgacademicjournals.orgresearcher.life

Ultrastructural Changes in Parasite Organelles (e.g., Food Vacuoles)

Electron microscopy studies have revealed distinct ultrastructural changes in pyronaridine-resistant malaria parasites, particularly within the food vacuole. In pyronaridine-resistant strains of P. berghei, an increased number of food vacuoles have been observed in the trophozoite stage, with some of these vacuoles appearing to fuse. nih.gov Furthermore, there is a marked reduction in digestive food vesicles containing malaria pigment granules, and the formation of typical hemozoin grains is impaired in these resistant parasites. nih.gov These morphological alterations suggest that pyronaridine's mechanism of action is directly affected by changes within this crucial parasite organelle. nih.gov

Over-expression of Specific Cellular Proteins

In addition to changes in gene expression and organelle morphology, the over-expression of certain cellular proteins has been implicated in pyronaridine resistance. Research on a pyronaridine-resistant strain of P. berghei (ANKA) identified the over-expression of a 54 kDa protein. This protein was primarily localized in the cytoplasm of various erythrocytic stages of the parasite, including trophozoites, schizonts, and merozoites, and to a lesser extent in the cytoplasm of infected erythrocytes. Of note, a protein of the same size is also expressed in chloroquine-resistant P. berghei, hinting at a potential common mechanism of resistance, although its precise role in conferring resistance is yet to be fully elucidated.

Analysis of Cross-Resistance Patterns with Other Antimalarials

The potential for cross-resistance between pyronaridine and other antimalarial drugs is a critical consideration for its clinical use. Studies have shown a complex and sometimes inconsistent pattern of cross-resistance. While pyronaridine generally retains activity against chloroquine-resistant strains of P. falciparum in vivo, in vitro studies have shown conflicting results. nih.gov Some studies report no cross-resistance between pyronaridine and chloroquine (B1663885), while others have found a significant positive correlation between the IC50 values of the two drugs. nih.govnih.govoup.com

In a pyronaridine-resistant P. berghei line, cross-resistance was observed with mefloquine, amodiaquine (B18356), and artemisinin (B1665778). nih.gov Further investigations with this resistant strain also indicated cross-resistance with chloroquine, piperaquine, quinine, and quinacrine. nih.gov However, pyrimethamine (B1678524) and sulphadoxine remained effective against this strain. nih.gov In Thai isolates of P. falciparum, significant positive correlations were found between the IC50 values of pyronaridine and both amodiaquine and artesunate (B1665782), while a negative correlation was observed with quinine. nih.gov

Antimalarial DrugCross-Resistance with PyronaridineStudy Finding
ChloroquineInconsistentSome studies show no cross-resistance, others show a positive correlation. nih.govnih.govoup.com
MefloquinePositiveCross-resistance observed in a pyronaridine-resistant P. berghei line. nih.gov
AmodiaquinePositiveCross-resistance observed in a pyronaridine-resistant P. berghei line and positive correlation in P. falciparum isolates. nih.govnih.gov
ArtemisininPositiveCross-resistance observed in a pyronaridine-resistant P. berghei line. nih.gov
PiperaquinePositiveCross-resistance observed in a pyronaridine-resistant P. berghei line. nih.gov
QuinineInconsistentCross-resistance observed in a pyronaridine-resistant P. berghei line, but a negative correlation was found in P. falciparum isolates. nih.govnih.gov
QuinacrinePositiveCross-resistance observed in a pyronaridine-resistant P. berghei line. nih.gov
PyrimethamineNegativeRetained activity against a pyronaridine-resistant P. berghei line. nih.gov
SulphadoxineNegativeRetained activity against a pyronaridine-resistant P. berghei line. nih.gov
ArtesunatePositivePositive correlation observed in P. falciparum isolates. nih.gov

Insights into Antiviral Resistance Development

Beyond its role as an antimalarial, pyronaridine has demonstrated notable antiviral activity against a range of viruses, prompting research into its potential as a broad-spectrum antiviral agent. However, the potential for viruses to develop resistance to pyronaridine is a key area of investigation.

Pyronaridine has shown efficacy against Ebola virus (EBOV) and Marburg virus (MARV) in vitro, as well as in mouse models of Ebola virus disease. nih.govbiorxiv.orgresearchwithrutgers.comnih.gov It has also been identified as a potent inhibitor of various coronaviruses, including SARS-CoV-1, MERS-CoV, and multiple variants of SARS-CoV-2. asm.orgnih.gov Studies in mouse models of SARS-CoV-2 infection have shown that pyronaridine can reduce viral load in the lungs, mitigate lung pathology, and decrease levels of pro-inflammatory cytokines. asm.orgresearchgate.netbiorxiv.org

The proposed mechanism of its antiviral action against SARS-CoV-2 involves the inhibition of the viral papain-like protease (PLpro). researchgate.netbiorxiv.org By targeting a viral enzyme essential for replication, pyronaridine presents a potential avenue for antiviral therapy. Furthermore, pyronaridine has been shown to act additively with other COVID-19 treatments like nirmatrelvir (B3392351) and molnupiravir (B613847) to further inhibit SARS-CoV-2 infection. asm.orgnih.gov

While these findings are promising, the development of antiviral resistance remains a theoretical possibility. As with any antimicrobial agent, the selective pressure exerted by the drug could lead to the emergence of resistant viral strains. The specific molecular mechanisms by which a virus might develop resistance to pyronaridine are not yet well understood and require further investigation. Potential mechanisms could involve mutations in the viral target protein (e.g., PLpro in SARS-CoV-2) that reduce the binding affinity of the drug, or alterations in host cell factors that are involved in the drug's mechanism of action. Continuous surveillance and research into the potential for antiviral resistance development will be critical for the long-term viability of pyronaridine as an antiviral therapeutic.

Pyronaridine Tetraphosphate in Combination Therapy Research

Mechanistic Basis of Combination Effects

The interaction of pyronaridine (B1678541) with other drugs can result in synergistic, additive, or antagonistic effects. Understanding the basis of these interactions is fundamental to designing effective therapeutic regimens.

Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, have been observed between pyronaridine and other antimalarial compounds. A notable example is the combination of pyronaridine with primaquine (B1584692), which has demonstrated synergy in in vitro studies. nih.govnih.gov The mechanism of this synergy is thought to stem from the complementary actions of the two drugs. Pyronaridine primarily acts by inhibiting the formation of hemozoin from heme, a detoxification process for the malaria parasite. nih.govconsensus.app This leads to an accumulation of toxic free heme. Primaquine, on the other hand, is believed to generate reactive oxygen species that disrupt the parasite's mitochondrial function. researchgate.net The combination of these distinct mechanisms of action may lead to a more potent and rapid parasite clearance than either drug could achieve alone.

In vivo studies in rodent malaria models have also suggested a synergistic effect between pyronaridine and artemisinin (B1665778) derivatives, particularly against drug-resistant parasite strains. nih.govbasicmedicalkey.com While some in vitro studies have shown weak antagonism or additive effects, the in vivo evidence points towards a beneficial synergistic interaction. nih.govbasicmedicalkey.com This synergy is particularly important in overcoming established resistance to either agent individually. nih.gov The rapid parasite reduction by the artemisinin component, coupled with the sustained action of the longer-acting pyronaridine, helps to eliminate residual parasites and prevent recrudescence. nih.gov

Drug CombinationInteraction TypeInvestigated ModelPotential Mechanistic Basis
Pyronaridine + PrimaquineSynergyIn vitroComplementary mechanisms: Pyronaridine inhibits hemozoin formation, while primaquine generates reactive oxygen species. nih.govnih.govresearchgate.net
Pyronaridine + Artemisinin/Artesunate (B1665782)Synergy (in vivo against resistant strains)Rodent malaria modelsRapid parasite clearance by artemisinin derivative and sustained action of pyronaridine against residual parasites. nih.govnih.govbasicmedicalkey.comnih.gov

Additive interactions, where the combined effect of two drugs is equal to the sum of their individual effects, have been reported for pyronaridine in combination with 4-aminoquinolines. nih.govnih.gov This suggests that these drugs may act on similar or parallel pathways without significantly enhancing or inhibiting each other's activity. For instance, both pyronaridine and 4-aminoquinolines are known to interfere with the parasite's heme detoxification process in the digestive vacuole. nih.gov

The combination of pyronaridine and artesunate has also been described as having additive effects in some studies. nih.gov In a murine malaria model, the combination of pyronaridine with amodiaquine (B18356) also demonstrated an additive drug interaction. Furthermore, the triple combination of pyronaridine, sulfadoxine, and pyrimethamine (B1678524) has been shown to have an additive antimalarial effect in mice infected with Plasmodium berghei. nih.gov

Drug CombinationInteraction TypeInvestigated ModelPotential Mechanistic Basis
Pyronaridine + 4-AminoquinolinesAdditiveIn vitroSimilar mechanism of action, both interfering with heme detoxification. nih.govnih.gov
Pyronaridine + AmodiaquineAdditiveMurine malaria modelNot fully elucidated.
Pyronaridine + Sulfadoxine + PyrimethamineAdditivePlasmodium berghei-infected miceNot fully elucidated. nih.gov

Antagonistic interactions, where the combined effect of two drugs is less than the sum of their individual effects, have been observed between pyronaridine and certain other antimalarial agents. Weak antagonism has been reported in vitro when pyronaridine is combined with dihydroartemisinin, antifolates (like pyrimethamine and cycloguanil), and amino alcohols (such as quinine, mefloquine, and halofantrine). nih.gov The precise mechanisms underlying these antagonistic effects are not fully understood but may involve competition for the same target site or opposing effects on a particular metabolic pathway within the parasite. However, it has been noted that the observed antagonism is often weak, and its clinical significance may be minimal. nih.gov

Drug CombinationInteraction TypeInvestigated ModelPotential Mechanistic Basis
Pyronaridine + DihydroartemisininWeak AntagonismIn vitroNot fully elucidated, may involve competition or opposing effects on a shared pathway. nih.gov
Pyronaridine + Antifolates (Pyrimethamine, Cycloguanil)Weak AntagonismIn vitroNot fully elucidated. nih.gov
Pyronaridine + Amino Alcohols (Quinine, Mefloquine, Halofantrine)Weak AntagonismIn vitroNot fully elucidated. nih.gov

Strategies for Delaying Resistance Selection in Combination Regimens

A primary strategy for delaying the emergence and spread of drug resistance is the use of combination therapy, particularly with drugs that have different mechanisms of action. nih.gov The combination of pyronaridine with an artemisinin derivative, such as artesunate, is a key example of this approach. nih.gov Artemisinin derivatives are fast-acting and rapidly reduce the parasite biomass, while the longer half-life of pyronaridine allows it to eliminate the remaining parasites. nih.govnih.gov This dual action reduces the probability of selecting for resistant parasites.

Resistance to pyronaridine has been shown to develop rapidly when it is used as a monotherapy. nih.gov However, studies in rodent malaria models have demonstrated that the development of resistance can be significantly delayed when pyronaridine is administered in combination with artesunate. nih.gov This is because the parasite would need to develop resistance to both drugs simultaneously, a much rarer event than developing resistance to a single agent.

Furthermore, the diversification of first-line antimalarial therapies is a critical public health strategy to mitigate the threat of drug resistance. The availability of alternative artemisinin-based combination therapies (ACTs), such as artesunate-pyronaridine, alongside other options like dihydroartemisinin-piperaquine, is essential for managing and stewarding the effectiveness of current and future treatments. unitaid.org

Combination Therapy in Non-Malarial Disease Models (e.g., Chagas Disease with Benznidazole)

The potential application of pyronaridine in combination therapies extends beyond malaria. Research has explored its efficacy in a mouse model of Chagas disease, caused by the parasite Trypanosoma cruzi. In an acute infection model, combination therapy with daily oral dosing of pyronaridine and a sub-therapeutic dose of benznidazole (B1666585) was investigated. acs.org

Disease ModelCombinationKey Findings
Acute Chagas Disease (Mouse Model)Pyronaridine + Benznidazole300 mg/kg pyronaridine restored significant antiparasitic activity to a sub-therapeutic dose of benznidazole. acs.org
Chronic Chagas Disease (Mouse Model)Pyronaridine + BenznidazoleThe combination lacked efficacy in clearing parasites from the heart tissue. acs.orgnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies of Pyronaridine Tetraphosphate

Advanced Synthetic Methodologies

Recent research has focused on developing cost-effective, scalable, and environmentally sustainable methods for synthesizing pyronaridine (B1678541). These efforts are crucial for reducing the manufacturing cost and environmental footprint of this important antimalarial drug.

Environmentally Responsible and Sustainable Synthesis Approaches (e.g., Aqueous Micellar Catalysis)

A significant advancement in the synthesis of pyronaridine involves the use of aqueous micellar catalysis. nih.govdigitellinc.com This "in-water" approach serves as an alternative to traditional methods that rely on organic solvents, which are often environmentally harmful. nih.gov By using a surfactant like TPGS-750-M in water, researchers have created micellar environments that can dissolve water-insoluble substrates, allowing reactions to proceed efficiently in an aqueous medium. nih.govacs.org This methodology drastically reduces the environmental impact, showing a five-fold decrease as measured by E Factors when compared to syntheses performed exclusively in organic solvents. nih.govnih.govresearchgate.net This green chemistry approach not only minimizes the use of hazardous solvents but also allows for the telescoping of reactions, which eliminates the need for wasteful intermediate workups and purifications, saving both time and resources. nih.gov

Development of Convergent and Linear Synthetic Strategies

Both linear and convergent synthetic routes to pyronaridine have been developed and optimized. nih.govacs.org

Synthetic StrategyKey FeaturesOverall YieldReference
Linear SynthesisTwo-step, one-pot transformation in aqueous surfactant medium.87% acs.orgnih.gov
Convergent SynthesisTelescoped three-step sequence; initial neat reaction followed by steps in aqueous micellar catalysis conditions.95% acs.orgnih.gov

Structure-Activity Relationship Elucidation

Understanding the relationship between the chemical structure of pyronaridine and its biological activity is fundamental to its use and the development of new antimalarial agents.

Insights from Pyronaridine Analog Compound Generation

To investigate the structural components crucial for pyronaridine's antimalarial activity, researchers have synthesized a series of related analog compounds. nih.gov In one study, analogs were created by modifying two key areas of the pyronaridine molecule: the nitrogen atom at position 1 of the benzo[b] acs.orgnih.govnaphthyridine ring system and the two pyrrolidinyl Mannich base side chains. nih.gov

These analogs included:

1-deazapyronaridine: Where the nitrogen at position 1 is replaced.

5-azabispyroquine: A different naphthyridine-based structure.

Azacrin and 5-azachloroquine: Analogs where the aminophenol side chain with its Mannich bases was replaced by the diethylamino-1-methylbutylamine side chain found in chloroquine (B1663885). nih.gov

In vivo testing of these compounds against various strains of Plasmodium revealed that all the synthesized analogs were less effective than pyronaridine itself. nih.gov

Analog CompoundStructural ModificationRelative Antimalarial ActivityReference
1-deazapyronaridineRemoval of nitrogen at position 1.Less effective than pyronaridine nih.gov
5-azabispyroquineModification of the core ring structure.Less effective than pyronaridine nih.gov
AzacrinReplacement of Mannich base side chains.Less effective than pyronaridine nih.gov
5-azachloroquineReplacement of Mannich base side chains.Less effective than pyronaridine nih.gov

Correlation between Chemical Structure and Biological Activity

The studies on pyronaridine analogs have provided clear evidence for the correlation between its specific chemical structure and its potent antimalarial activity. nih.gov The results strongly suggest that the nitrogen atom at position 1 and the characteristic pyrrolidinyl Mannich base side chains are indispensable for its biological function. nih.gov The presence of the pyrrolidinyl Mannich bases, in particular, appears to impart a significant increase in activity to the molecule. nih.gov

Application of Computational Modeling for Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights into the structure-activity relationships (SAR) of therapeutic agents like pyronaridine. These in silico methods accelerate the identification of potent antimalarial compounds by predicting their biological activity, elucidating mechanisms of action, and guiding the synthesis of novel derivatives with improved efficacy. The primary computational approaches applied to pyronaridine and related antimalarial compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational and mathematical modeling approach that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comscience.gov By identifying key molecular descriptors—physicochemical properties, electronic properties, or 3D features—that influence a compound's activity, QSAR models can predict the efficacy of untested or newly designed molecules. mdpi.com

While specific QSAR studies focusing exclusively on pyronaridine tetraphosphate (B8577671) are not extensively detailed in the literature, broader studies on quinoline (B57606) and acridine (B1665455) derivatives, the structural classes to which pyronaridine belongs, provide valuable insights. For instance, 2D and 3D-QSAR models have been developed for various antimalarial compounds to predict their inhibitory concentration (IC50) against Plasmodium falciparum. nih.govnih.gov These models demonstrate that factors such as lipophilicity, electronic potential, and specific steric features are crucial for antimalarial activity. nih.govnih.gov

A study on quinoline derivatives developed robust 2D and 3D-QSAR models (CoMFA and CoMSIA) to predict activity against P. falciparum. The statistical validation of these models underscores their predictive power. nih.gov Similarly, a QSAR study on 4-pyridone derivatives identified electronic potential, dipole moment, partition coefficient, and molar refractivity as key descriptors for antimalarial activity. nih.gov Such models are instrumental in the virtual screening and rational design of new compounds structurally related to pyronaridine.

Table 1: Statistical Validation of Representative QSAR Models for Antimalarial Compounds

Model Type Statistical Parameter Value Reference
CoMFA (Quinoline Derivatives) r² (test set) 0.878 nih.gov
CoMSIA (Quinoline Derivatives) r² (test set) 0.876 nih.gov
2D-QSAR (Quinoline Derivatives) r² (test set) 0.845 nih.gov
MLR (4-Pyridone Derivatives) 0.86 nih.gov
MLR (4-Pyridone Derivatives) 0.92 nih.gov
3D-QSAR (Thieno-pyrimidine Deriv.) 0.818 nih.gov
3D-QSAR (Thieno-pyrimidine Deriv.) 0.917 nih.gov

This table presents a selection of statistical results from various QSAR studies on antimalarial compounds to illustrate model robustness. r² represents the coefficient of determination for the test set, Q² or q² is the cross-validated correlation coefficient, and MLR stands for Multiple Linear Regression.

Molecular Docking Simulations

Molecular docking is a structure-based drug design technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comabap.co.in This method calculates the binding affinity, or docking score, which helps in estimating the strength of the interaction and predicting biological activity. abap.co.inresearchgate.net For pyronaridine, which is thought to act by inhibiting hemozoin formation and potentially interacting with DNA topoisomerase II, docking studies can elucidate its binding mode with parasitic targets. nih.govmedrxiv.org

Computational studies often use docking simulations to screen libraries of compounds against known malarial targets, such as P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) or plasmepsins. researchgate.netnih.govmalariaworld.org For example, a study involving pyrimethamine (B1678524) and cycloguanil (B1669406) analogs used docking to identify a lead compound, which was then modified in silico to design new derivatives with improved binding scores against PfDHFR-TS. malariaworld.org Another study screened a library of heterocyclic compounds against seven different Plasmodium target proteins, using docking scores to prioritize hits for in vitro testing. nih.gov These approaches allow researchers to virtually screen and rank potential drug candidates, including pyronaridine analogs, based on their predicted interaction with key parasite proteins, thereby streamlining the drug discovery process.

Table 2: Example of Molecular Docking Results for Antimalarial Compounds Against a Parasite Target

Compound Class Target Protein Top Compound Binding Energy (kcal/mol) Reference
Pyrrolone Derivatives PfDHFR-TS -172.577 (Docking Score) researchgate.net
Cycloguanil Analog PfDHFR-TS -113.748 (Re-rank Score) malariaworld.org
Designed Analog (A-04) PfDHFR-TS -128.458 (Re-rank Score) malariaworld.org
Flavonoid (Tanariflavanone D) PfDHFR -9.44 abap.co.in

This table illustrates typical outputs from molecular docking studies, showing the predicted binding affinities of different potential antimalarial compounds against the PfDHFR-TS target. Lower energy values generally indicate stronger and more stable binding.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates pharmacokinetic data (how the body affects the drug) with pharmacodynamic data (how the drug affects the organism, in this case, the parasite) to describe the time course of a drug's effect. medrxiv.org This computational approach is crucial for predicting the in vivo efficacy of antimalarials like pyronaridine. By developing mathematical models that link drug concentration in the blood to the rate of parasite clearance, researchers can estimate key efficacy parameters. malariaworld.orgmedrxiv.org

Studies using the induced blood-stage malaria (IBSM) model in healthy volunteers have been used to develop robust PK/PD models for pyronaridine. medrxiv.orgmalariaworld.org These models successfully characterized the relationship between pyronaridine exposure and its potent activity against blood-stage P. falciparum. The outputs of such models include critical parameters like the minimum inhibitory concentration (MIC) and the minimum parasiticidal concentration (MPC), which are essential for predicting clinical outcomes and optimizing treatment regimens for new drug combinations. medrxiv.orgmalariaworld.org Furthermore, physiologically-based pharmacokinetic (PBPK) models have been developed to simulate pyronaridine concentrations in specific tissues, such as the lungs, to explore its potential for repurposing against other diseases. mdpi.comnih.gov

Table 3: Key Efficacy Parameters for Pyronaridine Derived from PK/PD Modeling

Parameter Description Estimated Value Reference
MIC Minimum Inhibitory Concentration 5.5 ng/mL malariaworld.org
MPC90 Concentration for 90% of max effect 8 ng/mL malariaworld.org
Parasite Clearance Half-life Time to reduce parasite density by 50% ~5 hours malariaworld.orgmedrxiv.org
Elimination Half-life Time to reduce drug concentration by 50% 8-9 days malariaworld.orgmedrxiv.org

This table summarizes key pharmacodynamic and pharmacokinetic parameters for pyronaridine as determined by computational PK/PD modeling in human volunteer studies.

Q & A

Q. What are the key physicochemical properties of pyronaridine tetraphosphate relevant to its pharmacokinetic profile?

Pyronaridine tetraphosphate is a hydroscopic yellow powder with a molecular weight of 518 g/mol (free base: 290.3 g/mol). Its solubility varies significantly between the salt and free base forms: the tetraphosphate salt has 1.46% (w/v) solubility in water, while the free base is sparingly soluble (0.02% w/v). At pH 7.4, solubility increases to 168 µM, critical for bioavailability in physiological conditions. Researchers must account for these properties when designing dissolution studies or formulating drug delivery systems. Stability testing under controlled humidity and temperature is recommended due to its hygroscopic nature .

Q. How should researchers design in vitro experiments to evaluate pyronaridine’s antimalarial mechanisms?

Use Caco-2 cell monolayers to measure apparent permeability coefficients (Papp) for intestinal absorption, with A→B Papp values ranging 6.46–16 × 10<sup>−6</sup> cm/s and B→A 4.8–41 × 10<sup>−6</sup> cm/s. Pair this with EC50 determinations in parasite viability assays (e.g., Plasmodium cultures). For mechanistic studies, employ techniques like UV-Vis spectroscopy to assess hemozoin inhibition or fluorescence assays to monitor DNA intercalation .

Q. What formulation challenges arise from pyronaridine tetraphosphate’s solubility profile, and how are they addressed preclinically?

The salt form is preferred for oral administration due to higher aqueous solubility. Preclinical studies should use pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological conditions. For intravenous formulations, consider co-solvents like polyethylene glycol or cyclodextrins to enhance solubility. Stability studies must monitor degradation under accelerated storage conditions (40°C/75% RH) using HPLC with UV detection .

Q. What are the standard protocols for assessing pyronaridine tetraphosphate’s stability under various storage conditions?

Conduct forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Use reverse-phase HPLC with a C18 column and mobile phases containing ion-pairing agents (e.g., sodium hexanesulfonate) to resolve degradation products. Quantify stability via peak area normalization and mass balance calculations .

Advanced Research Questions

Q. What methodological considerations are critical when repurposing pyronaridine tetraphosphate for antiviral applications against Ebola virus?

Use mouse-adapted Ebola virus (maEBOV) models with intraperitoneal dosing (75 mg/kg) administered 1–24 hours post-infection. Measure survival rates, viremia reduction via qRT-PCR, and cytokine profiles (e.g., IL-6, TNF-α) using multiplex immunoassays. Validate immunomodulatory effects by comparing treated vs. untreated groups in time-course studies .

Q. How can interspecies pharmacokinetic modeling inform the translation of pyronaridine tetraphosphate dosing from rodents to humans?

Reference allometric scaling parameters from Table 2 of interspecies studies (hamsters, rats, dogs). Calculate clearance (CL) and volume of distribution (Vd) using the formula CL = a × (Body Weight)<sup>b</sup>, where b ≈ 0.75 for small molecules. Adjust for protein binding differences using in vitro plasma protein binding assays. Validate predictions with human hepatocyte or microsomal stability data .

Q. What strategies mitigate contradictions in pyronaridine’s efficacy data across different viral pathogens?

Address variability in EC50 values (e.g., 420 nM–1.14 µM for Ebola vs. lower ranges for coronaviruses) by standardizing cell lines (e.g., Vero E6 for SARS-CoV-2) and assay durations (e.g., 72-hour endpoint). Use combination index (CI) analysis (Chou-Talalay method) to identify synergies with antivirals like molnupiravir, focusing on viral titer reduction and cytokine modulation .

Q. How do researchers optimize fluorescence-based assays for high-throughput screening of pyronaridine against Babesia parasites?

Calibrate RFU (relative fluorescence units) measurements using SYBR Green I staining, with background subtraction from uninfected RBCs. Test drug concentrations spanning 10 nM–400 µM in triplicate. Validate IC50 values against microscopy-based parasitemia counts. Include controls for hemolysis (e.g., absorbance at 540 nm) to exclude false positives .

Q. What experimental approaches validate pyronaridine’s immunomodulatory effects during viral infections?

Perform multiplex cytokine profiling (e.g., Luminex®) on serum samples from treated animals. Compare time-dependent changes in IL-1β, IFN-γ, and MCP-1 levels against viral load kinetics. Use transcriptomics (RNA-Seq) to identify pathways like NF-κB or JAK-STAT modulated by pyronaridine. Pair with histopathology to correlate cytokine shifts with tissue damage .

Q. How do researchers analyze pharmacokinetic-pharmacodynamic (PK-PD) relationships for pyronaridine in combination therapies?

Conduct dose-ranging studies with fixed-ratio combinations (e.g., pyronaridine + artesunate). Model AUC/MIC ratios and evaluate synergistic effects via inhibitory quotients (IQ = [Drug]/IC50). Use mechanism-based PK-PD models (e.g., Emax models) to predict efficacy in human populations, incorporating parameters like protein binding and tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。